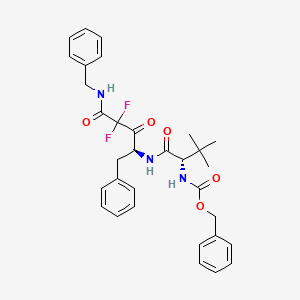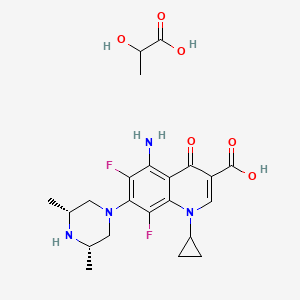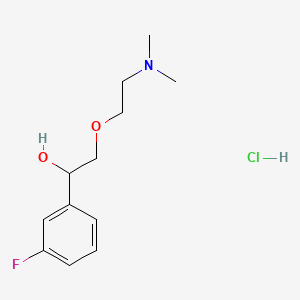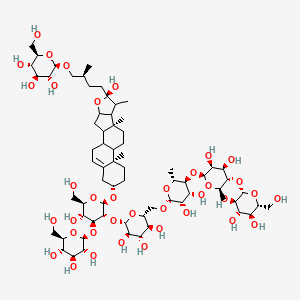
Alliumoside E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alliumoside E is a steroid glycoside compound, specifically a furostanol saponin, found in various species of the Allium genus. It is characterized by its complex structure, which includes multiple sugar moieties attached to a steroidal backbone. This compound has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alliumoside E involves multiple steps, starting from the extraction of the steroidal sapogenin from plant sources. The sapogenin is then subjected to glycosylation reactions to attach the sugar moieties. Common reagents used in these reactions include glycosyl donors such as glucopyranosyl and rhamnopyranosyl derivatives, along with catalysts like Lewis acids to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Allium species, such as garlic and onions. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and efficiency of this compound production.
化学反応の分析
Types of Reactions
Alliumoside E undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the steroidal backbone can be reduced to form saturated derivatives.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of double bonds.
Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis with glycosidases are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of saturated steroidal derivatives.
Substitution: Release of monosaccharides like glucose and rhamnose.
科学的研究の応用
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
作用機序
The mechanism of action of Alliumoside E involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the inhibition of pro-inflammatory cytokine production and reduction of oxidative stress.
類似化合物との比較
Alliumoside E is compared with other similar compounds, such as:
Diosgenin: Another steroidal saponin with similar glycosylation patterns but different biological activities.
Melongoside B: A furostanol saponin with a different sugar composition and distinct bioactivities.
Funkioside A: A related compound with variations in the steroidal backbone and glycosidic linkages.
Uniqueness
This compound is unique due to its specific glycosylation pattern and the presence of multiple sugar moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Conclusion
This compound is a complex steroid glycoside with significant potential in various scientific and industrial applications. Its unique structure and biological activities make it a valuable compound for further research and development.
特性
CAS番号 |
56625-83-3 |
|---|---|
分子式 |
C69H114O37 |
分子量 |
1535.6 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(6R,7S,9S,13R,16S)-16-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C69H114O37/c1-23(21-92-61-50(85)44(79)39(74)33(17-70)97-61)9-14-69(91)24(2)38-32(106-69)16-31-29-8-7-27-15-28(10-12-67(27,5)30(29)11-13-68(31,38)6)96-66-59(58(43(78)36(20-73)100-66)104-64-52(87)46(81)41(76)35(19-72)99-64)105-65-53(88)47(82)42(77)37(101-65)22-93-60-54(89)48(83)56(25(3)94-60)102-62-55(90)49(84)57(26(4)95-62)103-63-51(86)45(80)40(75)34(18-71)98-63/h7,23-26,28-66,70-91H,8-22H2,1-6H3/t23-,24-,25+,26+,28-,29?,30?,31?,32?,33+,34+,35+,36+,37+,38?,39+,40+,41+,42+,43+,44-,45-,46-,47-,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58-,59+,60+,61+,62-,63-,64-,65-,66+,67-,68-,69+/m0/s1 |
InChIキー |
ZWNYQZLYFIWZCE-XDQXKVLTSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@@]5(C6CC[C@]7(C(C6CC=C5C4)CC8C7[C@@H]([C@](O8)(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O |
正規SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




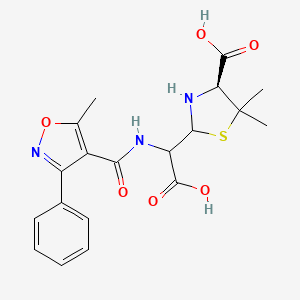
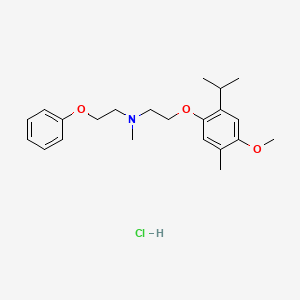
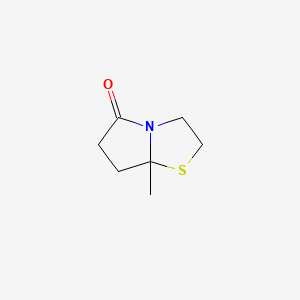
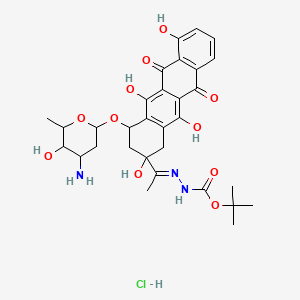
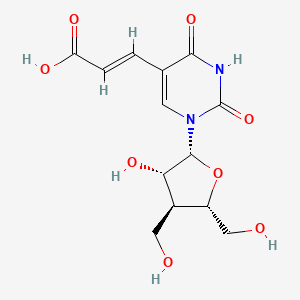

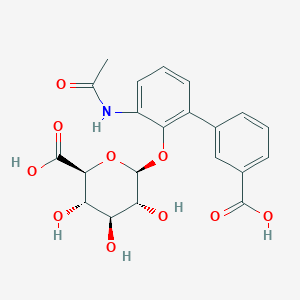
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
